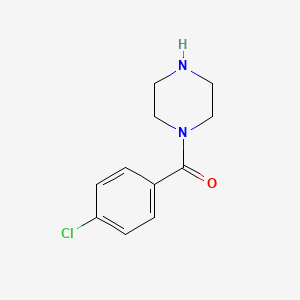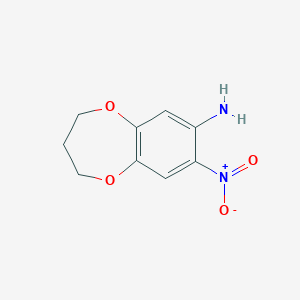
Antifoam B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
These compounds are composed of glycerol molecules esterified with fatty acids that have carbon chain lengths ranging from C14 (tetradecanoic acid) to C18 (octadecanoic acid), including monounsaturated fatty acids with C16 (hexadecenoic acid) and C18 (octadecenoic acid) chain lengths . They are commonly used in various industrial applications due to their surfactant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Antifoam B are typically synthesized through an esterification reaction. This process involves the reaction of glycerol with fatty acids in the presence of an acid catalyst . The reaction begins with the protonation of the carboxylic acid, followed by the nucleophilic addition of glycerol to the carbonyl carbon of the acid. An intermediate product is formed, which then loses a water molecule and a proton to yield the ester .
Industrial Production Methods
In industrial settings, the production of these glycerides involves the esterification of glycerol with fatty acids under controlled conditions. The reaction is usually carried out at elevated temperatures and may involve the use of catalysts to increase the reaction rate and yield . The final products are mono-, di-, and tri-esters of glycerol, depending on the molar ratios of the reactants and the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Antifoam B can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form peroxides and other oxidation products.
Reduction: Reduction reactions can convert unsaturated fatty acids to their saturated counterparts.
Hydrolysis: Hydrolysis of glycerides results in the formation of glycerol and free fatty acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., palladium or nickel) is commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of glycerides.
Major Products Formed
Oxidation: Peroxides and other oxidation products.
Reduction: Saturated fatty acid esters.
Hydrolysis: Glycerol and free fatty acids.
Scientific Research Applications
Antifoam B have a wide range of applications in scientific research and industry:
Chemistry: Used as surfactants and emulsifiers in various chemical formulations.
Biology: Studied for their role in biological membranes and lipid metabolism.
Medicine: Investigated for their potential use in drug delivery systems and as components of pharmaceutical formulations.
Mechanism of Action
The mechanism of action of glycerides, C14-18 and C16-18-unsatd., involves their ability to interact with lipid bilayers and proteins. These compounds can integrate into biological membranes, affecting membrane fluidity and permeability. They may also interact with specific molecular targets, such as enzymes involved in lipid metabolism, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Glycerides, C16-18 and C18-unsatd.: These compounds are similar in structure but have slightly different fatty acid compositions.
Glycerides, C14-18 and C16-22-unsatd.: These compounds include longer-chain unsaturated fatty acids.
Uniqueness
Antifoam B are unique due to their specific fatty acid composition, which imparts distinct physical and chemical properties. Their balanced hydrophilic-lipophilic properties make them particularly effective as surfactants and emulsifiers in various applications .
Properties
CAS No. |
67701-29-5 |
|---|---|
Molecular Formula |
C18H30O6 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3,4-dihydroxy-4-[(3E,6E)-tetradeca-3,6-dienoyl]oxybutanoic acid |
InChI |
InChI=1S/C18H30O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(22)24-18(23)15(19)14-16(20)21/h8-9,11-12,15,18-19,23H,2-7,10,13-14H2,1H3,(H,20,21)/b9-8+,12-11+ |
InChI Key |
HRNGDAQBEIFYGL-MVKOLZDDSA-N |
SMILES |
CCCCCCCC=CCC=CCC(=O)OC(C(CC(=O)O)O)O |
Isomeric SMILES |
CCCCCCC/C=C/C/C=C/CC(=O)OC(C(CC(=O)O)O)O |
Canonical SMILES |
CCCCCCCC=CCC=CCC(=O)OC(C(CC(=O)O)O)O |
Key on ui other cas no. |
67701-29-5 |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(3-Chloropropyl)-3,5,7,9,11,13,15-heptakis(2-methylpropyl)pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane](/img/structure/B1598738.png)









